

# **Application Notes and Protocols: PROTAC RIPK Degrader-6 for Autoimmune Disease Research**

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For Researchers, Scientists, and Drug Development Professionals

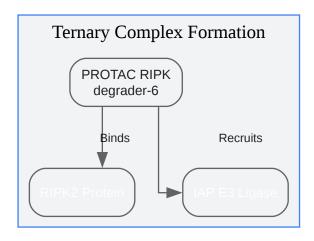
## Introduction

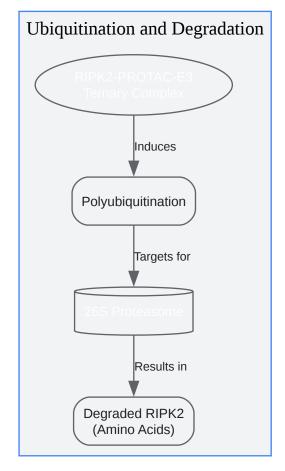
Receptor-Interacting Protein Kinase 2 (RIPK2) is a critical mediator in the innate immune system, playing a key role in inflammatory signaling pathways. Its involvement in conditions like inflammatory bowel disease, rheumatoid arthritis, and multiple sclerosis has made it a compelling therapeutic target.[1] Proteolysis-targeting chimeras (PROTACs) are a novel therapeutic modality that induce the degradation of specific proteins via the ubiquitin-proteasome system.[2] This document provides detailed application notes and protocols for **PROTAC RIPK degrader-6**, a potent and selective degrader of RIPK2, for studying its role in autoimmune diseases. **PROTAC RIPK degrader-6**, also referred to as PROTAC 6 in scientific literature, is an IAP-based PROTAC, not a Cereblon-based one as some initial reports suggested.[3][4][5]

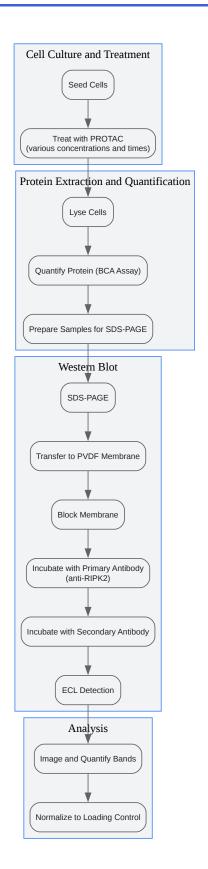
# **Mechanism of Action**

PROTAC RIPK degrader-6 is a heterobifunctional molecule composed of a ligand that binds to RIPK2, a linker, and a ligand that recruits an E3 ubiquitin ligase, in this case, a member of the inhibitor of apoptosis (IAP) family.[4][6] By simultaneously binding to RIPK2 and the E3 ligase, PROTAC RIPK degrader-6 forms a ternary complex. This proximity induces the E3 ligase to polyubiquitinate RIPK2, marking it for degradation by the 26S proteasome.[7] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple RIPK2 proteins, leading to a sustained pharmacodynamic effect.[3]

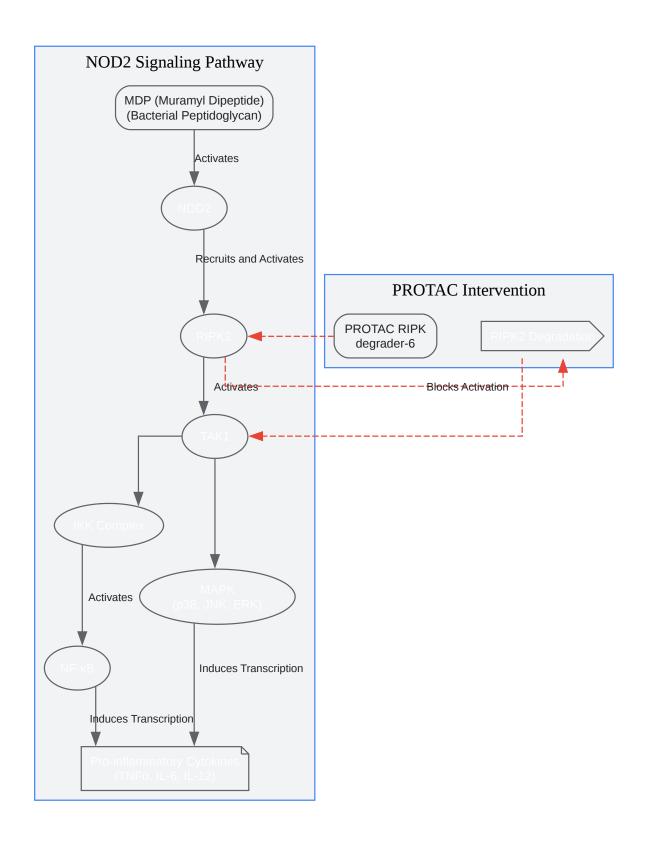












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